molecular formula C8H11N<br>C8H11N<br>(CH3)2C6H3NH2 B123086 2,4-Dimethylaniline CAS No. 95-68-1

2,4-Dimethylaniline

Cat. No.: B123086
CAS No.: 95-68-1
M. Wt: 121.18 g/mol
InChI Key: CZZZABOKJQXEBO-UHFFFAOYSA-N
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Description

2,4-Dimethylaniline (2,4-DMA; CAS No. 95-68-1), also known as 2,4-xylidine, is an aromatic amine with two methyl substituents at the 2- and 4-positions of the benzene ring. It is widely used as a precursor in the synthesis of dyes, veterinary drugs, and agrochemicals . It is also a key metabolite of the acaricide amitraz, detected in food residues and environmental samples .

Preparation Methods

2,4-Dimethoxyamphetamine can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,4-dimethoxyamphetamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2,4-Dimethoxyamphetamine undergoes various chemical reactions typical of amphetamines. Some of the key reactions include:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group in the intermediate synthesis step to form the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Industrial Applications

2,4-Dimethylaniline is utilized in various sectors:

  • Dyes and Pigments : DMA serves as a precursor in the production of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
  • Pesticides : As a degradation product of amitraz, it highlights the environmental concerns associated with pesticide use and the need for monitoring its presence in agricultural settings .
  • Pharmaceuticals : It is involved in the synthesis of various pharmaceutical compounds, particularly those requiring amine functional groups.

Environmental Impact and Toxicology

The compound is recognized for its potential toxicity:

  • Toxicological Studies : Research indicates that exposure to this compound can lead to hepatotoxicity, renal effects, and hyperkeratosis in animal models. The lowest observed adverse effect level (NOAEL) has been established at 2 mg/kg body weight per day due to significant effects on liver and kidney function .
  • Carcinogenic Potential : Studies have shown that DMA may induce pulmonary tumors in female mice, raising concerns about its carcinogenicity and necessitating careful handling and regulation .

Case Study 1: Photocatalytic Degradation

A study evaluated the mineralization of this compound using nitrogen (N) and iron (Fe) doped titanium dioxide (TiO₂) photocatalysts. The results indicated that these photocatalysts effectively degraded DMA under UV light exposure, showcasing a promising approach for environmental remediation .

Case Study 2: Biodegradation Monitoring

Research focused on the biodegradation of this compound by Pseudomonas species isolated from agricultural environments. The study employed cyclic voltammetry to assess the degradation process, highlighting the compound's recalcitrance and the need for biological treatment strategies in contaminated sites .

Mechanism of Action

The mechanism of action of 2,4-dimethoxyamphetamine involves its interaction with monoamine transporters. Once inside neurons, it inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm. . The compound’s effects on neurotransmitter systems are responsible for its psychoactive properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

2,4-DMA belongs to the dimethylaniline (DMA) isomer family, which includes 2,3- , 2,5- , 2,6- , 3,4- , and 3,5-DMA . Key differences arise from substituent positions:

  • Boiling Points : 2,4-DMA (213–215°C) vs. 2,6-DMA (214°C) .
  • Chromatographic Behavior : Gas chromatography (GC) struggles to separate 2,4-DMA from 2,6-DMA due to co-elution, whereas liquid chromatography (LC) achieves full resolution .
  • Mass Spectrometry : Appearance energies for H and CH3 loss differ among isomers (e.g., 0.67 eV for H loss in 2,4-DMA vs. 0.45 eV in 2,3-DMA), reflecting structural influences on fragmentation .

Table 1: Physicochemical Comparison of DMA Isomers

Isomer Boiling Point (°C) Co-elution Challenges (GC) H Loss Energy (eV)
2,4-DMA 213–215 2,6-DMA 0.67
2,6-DMA 214 2,4-DMA 0.68
2,3-DMA 212 3,4-DMA 0.45
3,4-DMA 245 2,3-DMA 0.43

Toxicological Profiles

Mutagenicity and carcinogenicity vary significantly across DMA isomers:

  • 2,6-DMA: Strongest carcinogen in rodents, targeting the nasal cavity .
  • 3,4-DMA : Lower mutagenic potency compared to 2,4- and 2,6-DMA in mouse models .

Table 2: Toxicity Comparison of DMA Isomers

Isomer Carcinogenicity (Rodent) Genotoxicity Teratogenicity
2,4-DMA Group 3 Yes (Vibrio) Yes (Xenopus)
2,6-DMA Confirmed (Nasal cavity) Moderate Not reported
3,4-DMA Not observed Low Not reported

Degradation and Environmental Behavior

  • Oxidation Efficiency : The Mn(VII)–H₂O₂ process degrades 2,4-DMA more effectively than electron-rich anilines (e.g., N,N-dimethylaniline) due to its electron-withdrawing methyl groups enhancing reactivity with oxidants .
  • Photocatalysis: N- and Fe-doped TiO₂ nanoparticles show high mineralization efficiency for 2,4-DMA (80% in 4 hours) compared to undoped TiO₂ (35%) .

Analytical Challenges and Solutions

  • Co-elution in GC: 2,4-DMA and 2,6-DMA cannot be quantified separately via GC due to overlapping retention times. LC/MS-MS is required for accurate individual quantification .
  • Metabolite Detection : In biological matrices, 2,4-DMA is identified via hydrolysis of amitraz residues, requiring coupling with electrochemical or MS detection .

Biological Activity

2,4-Dimethylaniline (2,4-DMA) is an aromatic amine widely used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its biological activity has garnered significant attention due to its implications in both environmental chemistry and toxicology. This article explores the biological activity of 2,4-DMA through various studies, including its effects on human health, its environmental impact, and its potential therapeutic applications.

This compound has the chemical formula C₈H₁₁N and is characterized by two methyl groups attached to the aniline structure. This compound exhibits moderate solubility in water and is more soluble in organic solvents. Its structural properties influence its reactivity and biological interactions.

Biological Activity

1. Toxicological Effects

2,4-DMA is known for its toxic effects on human health. According to the U.S. EPA, exposure to 2,4-DMA can lead to various health issues, including:

  • Carcinogenicity : 2,4-DMA is classified as a possible human carcinogen based on animal studies indicating an increased incidence of tumors.
  • Reproductive Toxicity : Research indicates potential reproductive toxicity, impacting fertility and fetal development.
  • Neurotoxicity : Studies have shown that exposure can lead to neurotoxic effects, including headaches and dizziness .

2. Environmental Impact

The environmental degradation of 2,4-DMA has been studied extensively. It is known to undergo photodegradation when exposed to sunlight, leading to the formation of various by-products. Photocatalytic processes using titanium dioxide (TiO₂) have been investigated for the mineralization of 2,4-DMA in wastewater treatment:

Photocatalyst Mineralization Rate (%) Time (min)
Pure TiO₂70360
N-doped TiO₂100240
Fe-doped TiO₂90180

These findings demonstrate that doping TiO₂ with nitrogen or iron significantly enhances its photocatalytic efficiency for degrading 2,4-DMA .

Case Studies

1. Chemosensitizing Properties

A study focused on the chemosensitizing ability of acridone derivatives related to 2,4-DMA showed promising results in reversing multidrug resistance (MDR) in cancer cells. The synthesized compounds exhibited cytotoxicity against both sensitive and resistant breast cancer cell lines:

Compound IC50 (μM) MCF7 IC50 (μM) MCF7/ADR
Compound 12e4 ± 0.055.21 ± 0.13
Compound 12f2 ± 0.032.56 ± 0.05

These compounds demonstrated significant potential for enhancing the effectiveness of chemotherapy in resistant cancer types .

2. Structural Studies

Crystallographic studies have provided insights into the molecular interactions of 2,4-DMA derivatives. These studies revealed intramolecular hydrogen bonding patterns that could influence the biological activity of these compounds . The structural characteristics are crucial for understanding how modifications can enhance or reduce toxicity and efficacy.

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and structural integrity of 2,4-dimethylaniline in experimental settings?

  • Methodological Answer : To verify purity, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified reference standards (e.g., TraceCERT®) for calibration . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy to detect functional groups like NH₂. Cross-check physical constants (e.g., boiling point: 218°C, density: 0.98 g/mL) against literature values . For isomers (e.g., 2,3- or 2,5-dimethylaniline), use mass spectrometry (MS) to distinguish fragmentation patterns, as differences in kinetic shifts and critical energies for C–H vs. C–C bond cleavage are isomer-specific .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles. Work in a fume hood due to its vapor pressure (0.16 mmHg at 25°C) and acute toxicity (Category 3 for skin, inhalation, and oral exposure) . Store in airtight containers away from ignition sources (auto-ignition: 860°F). For waste disposal, neutralize with dilute acid (e.g., HCl) to form non-volatile hydrochloride salts . Monitor airborne concentrations using OSHA-accepted methods like NIOSH 2002 .

Q. How can researchers quantify this compound in complex biological matrices (e.g., urine, milk)?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the analyte from matrices. Derivatize with pentafluoropropionic anhydride (PFPA) to enhance volatility for GC-MS analysis. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. For human urine, validate recovery rates (70–110%) and limit of detection (LOD < 0.1 µg/L) via multi-dimensional GC to resolve co-eluting aromatic amines .

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of this compound be systematically evaluated?

  • Methodological Answer : Critically assess study designs: In vitro genotoxicity assays (e.g., Ames test, Comet assay) may show direct DNA damage , while in vivo studies (e.g., rodent bioassays) might lack sufficient dosing duration for tumorigenicity . Apply weight-of-evidence frameworks (e.g., IARC Group 3 classification) by integrating mechanistic data (e.g., metabolic activation to DNA-adduct-forming intermediates) and epidemiological gaps . Use computational toxicology tools (e.g., QSAR models) to predict metabolite behavior and cross-validate with experimental results .

Q. What strategies optimize the degradation of this compound in wastewater using advanced oxidation processes (AOPs)?

  • Methodological Answer : For Fenton-based AOPs, optimize at pH 2–3 with Fe²⁺:H₂O₂ molar ratios of 1:10 to maximize •OH generation. Monitor intermediates (e.g., 2,4-dimethylphenol, maleic acid) via LC-MS/MS to track degradation pathways . For photocatalytic methods, dope TiO₂ with nitrogen and iron to enhance visible-light absorption and reduce recombination rates. Characterize catalyst efficiency using pseudo-first-order kinetics and total organic carbon (TOC) removal metrics .

Q. How can researchers resolve analytical contradictions when quantifying this compound and its metabolites in environmental samples?

  • Methodological Answer : Address matrix interference by using isotope dilution mass spectrometry (IDMS) with ²H₅- or ¹³C-labeled analogs. Validate method specificity via chromatographic resolution (e.g., GC×GC-TOFMS) to separate co-eluting isomers like 2,6-dimethylaniline . For low-concentration samples (e.g., groundwater), preconcentrate using liquid-liquid extraction (LLE) with dichloromethane and quantify via GC-ECD with a LOD of 0.05 µg/L .

Q. What experimental approaches elucidate the metabolic pathways of this compound in aquatic ecosystems?

  • Methodological Answer : Conduct microcosm studies with sediment-water systems under aerobic/anaerobic conditions. Use ¹⁴C-labeled this compound to track mineralization (→ CO₂) and metabolite formation (e.g., hydroxylated derivatives) via radio-TLC and high-resolution MS. Compare degradation rates with abiotic controls to distinguish microbial contributions . For ecotoxicological endpoints, apply Xenopus embryo assays to assess teratogenicity at sublethal concentrations (e.g., 10–50 mg/L) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity values for this compound?

  • Methodological Answer : Reconcile differences by evaluating test systems: Vibrio assays may overestimate genotoxicity due to bacterial sensitivity to arylamines, whereas mammalian cell models (e.g., HepG2) better reflect metabolic activation . Normalize dose metrics (e.g., mg/kg-day vs. ppm) and adjust for bioavailability differences (e.g., protein binding in plasma). Use meta-analysis to aggregate data from regulatory sources (e.g., EPA, CalEPA) and identify consensus thresholds .

Properties

IUPAC Name

2,4-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
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InChI Key

CZZZABOKJQXEBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)C
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Molecular Formula

C8H11N, Array
Record name 2,4-XYLIDINE
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Related CAS

21436-96-4 (hydrochloride)
Record name 2,4-Xylidine
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DSSTOX Substance ID

DTXSID8026305
Record name 2,4-Dimethylaniline
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Molecular Weight

121.18 g/mol
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Physical Description

2,4-xylidine is a dark brown liquid. (NTP, 1992), Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 mm Hg, 214 °C
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Flash Point

205 °F (NTP, 1992), 90 °C
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992), Sol in alcohol, ether, benzene; slightly soluble in water, Soluble in organic solvents., Solubility in water, g/100ml at 20 °C: 0.5
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Density

0.978 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9723 @ 20 °C/4 °C, Relative density (water = 1): 0.97
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

1 mmHg at 126.7 °F ; 5 mmHg at 175.6 °F; 760 mmHg at 412.7 °F (NTP, 1992), 0.13 [mmHg], Vapor pressure: 1 mm Hg at 52.6 °C, 0.133 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 11
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Color/Form

Colorless to tan, oily liquid

CAS No.

95-68-1
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Melting Point

61 °F (NTP, 1992), -14.3 °C, Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/, -16 °C
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Synthesis routes and methods

Procedure details

In a 200-ml autoclave were placed 22.9 grams (0.11 mole) of anhydrous sodium 5-m-xylene sulfonate, 9.7 grams (0.24 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 150° C for 5 hours. The reaction pressure in the autoclave was 135 atm. during the reaction. After the ammonia was removed, 20 ml of water was added to the reaction mixture for hydrolysis. Thereafter the product was treated in the same manner as in Example 1, whereby 11.3 grams of sym. -m-xylidine boiling at 221° to 222° C was obtained. Yield was 84.4%
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
84.4%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylaniline
Reactant of Route 2
2,4-Dimethylaniline
Reactant of Route 3
2,4-Dimethylaniline
Reactant of Route 4
2,4-Dimethylaniline
Reactant of Route 5
2,4-Dimethylaniline
Reactant of Route 6
2,4-Dimethylaniline

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